![molecular formula C20H26N2O2 B5651453 1-[(2-Ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5651453.png)
1-[(2-Ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents
Preparation Methods
The synthesis of 1-[(2-Ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine typically involves the reaction of 1-(2-ethoxyphenyl)methyl chloride with 4-(4-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
1-[(2-Ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid to introduce halogen or nitro groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve the introduction or modification of functional groups on the aromatic rings.
Scientific Research Applications
1-[(2-Ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 1-[(2-Ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors in the brain, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior. The exact molecular pathways involved are still under investigation, but the compound’s ability to cross the blood-brain barrier and its affinity for specific receptor subtypes are key factors in its mechanism of action.
Comparison with Similar Compounds
1-[(2-Ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: This compound has a similar structure but with a methoxy group instead of an ethoxy group. It is known for its use as a pharmaceutical intermediate and its biological activities.
1-(4-Methoxyphenyl)piperazine: This compound lacks the ethoxyphenyl group and is used in the synthesis of various organic molecules.
1-(2-Ethoxyphenyl)piperazine: This compound has an ethoxy group on the phenyl ring but lacks the methoxyphenyl group. It is studied for its potential use in medicinal chemistry.
The uniqueness of this compound lies in its combination of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-24-20-7-5-4-6-17(20)16-21-12-14-22(15-13-21)18-8-10-19(23-2)11-9-18/h4-11H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOACIGGGLBXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

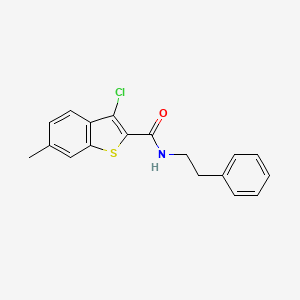
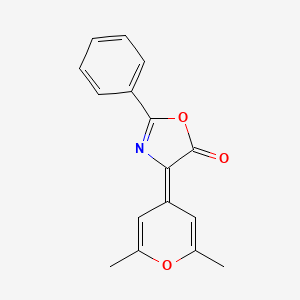
![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5651391.png)
![1-[4-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-4-oxobutyl]pyrrolidin-2-one](/img/structure/B5651395.png)
![4-methoxy-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5651401.png)

![7-fluoro-3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5651420.png)
![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)-N-(2-methoxyethyl)-N-methylbenzamide](/img/structure/B5651428.png)
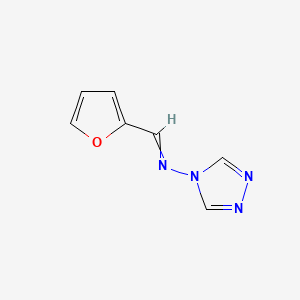
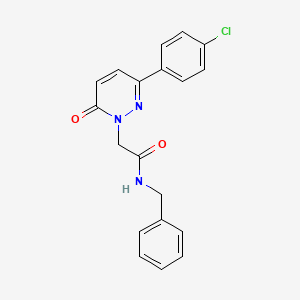
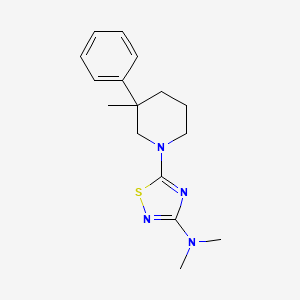
![2-(3,5-difluorobenzyl)-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5651462.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5651474.png)
